Talazoparib tosylate Talazoparib tosylate Talazoparib is an orally available small molecule inhibitor of the DNA repair enzyme poly ADP-ribose polymerase (PARP) which is used as an antineoplastic agent in the treatment of selected cases of breast cancer. Talazoparib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.
Talazoparib is an inhibitor of mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair. Developed by Pfizer, talazoparib was first approved by the FDA in October 2018 and by the EMA in June 2019. It was approved by Health Canada in September 2020. Talazoparib is currently used in the treatment of BRCA-mutated breast cancer and HRR-mutated prostate cancer.
Talazoparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of talazoparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.
Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks.
See also: Talazoparib Tosylate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 1373431-65-2
VCID: VC0544481
InChI: InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Molecular Formula: C19H14F2N6O
Molecular Weight: 380.4 g/mol

Talazoparib tosylate

CAS No.: 1373431-65-2

Cat. No.: VC0544481

Molecular Formula: C19H14F2N6O

Molecular Weight: 380.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Talazoparib tosylate - 1373431-65-2

Specification

CAS No. 1373431-65-2
Molecular Formula C19H14F2N6O
Molecular Weight 380.4 g/mol
IUPAC Name (11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one
Standard InChI InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1
Standard InChI Key HWGQMRYQVZSGDQ-HZPDHXFCSA-N
Isomeric SMILES CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Canonical SMILES CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

Talazoparib tosylate is chemically identified as (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-ethylbenzenesulfonate (1:1) . The compound exhibits specific physical and chemical characteristics that influence its pharmaceutical applications.

Chemical Identity

Talazoparib tosylate possesses well-defined chemical properties that are essential for its pharmacological activity and formulation.

Table 1: Chemical Identity of Talazoparib Tosylate

PropertyValue
Chemical FormulaC26H22F2N6O4S
Molecular Weight552.56 g/mol
CAS Number1373431-65-2
Alternative NamesBMN 673TS, BMN-673TS
UNII02WK9U5NZC

Physical Properties

The physical characteristics of talazoparib tosylate contribute to its stability, manufacturing requirements, and pharmaceutical performance.

Table 2: Physical Properties of Talazoparib Tosylate

PropertyCharacteristic
AppearanceWhite to yellow solid/powder
Melting PointOnset at 326°C
Crystal FormSingle crystal form, no other polymorphs observed
HygroscopicityNon-hygroscopic
Chiral CentersContains two chiral centers
StabilityRequires no special protection from humidity during handling, shipping, or storage

Solubility Profile

The solubility characteristics of talazoparib tosylate are critical for its formulation and bioavailability.

Table 3: Solubility Profile of Talazoparib Tosylate

MediumSolubility
Aqueous SolutionsLimited solubility, increases as pH increases
Physiological pH Range (37°C)17 to 38 μg/mL (pH-independent)
DMSO, DMA, DMFFreely soluble
Partition Coefficient (log P)1.6 (for talazoparib free base)

Despite its relatively low aqueous solubility, the compound has sufficient solubility to provide sink conditions for the maximum dose of 1 mg .

Mechanism of Action

Talazoparib tosylate functions through a specific molecular mechanism that exploits vulnerabilities in cancer cells with defective DNA repair pathways.

PARP Inhibition

Talazoparib works by blocking the activity of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in repairing damaged DNA in cells . PARP enzymes are activated by single-strand DNA breaks and catalyze post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA .

Synthetic Lethality

The therapeutic efficacy of talazoparib tosylate is particularly pronounced in cancer cells harboring mutations in BRCA genes or certain other genes involved in DNA repair. These cancer cells cannot use a key DNA repair process called homologous recombination (HR) and depend on PARP enzymes for survival .

When talazoparib selectively binds to PARP, it prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway . This leads to:

  • Enhanced accumulation of DNA strand breaks

  • Promoted genomic instability

  • Eventual apoptosis (cell death)

This selective targeting represents a classic example of synthetic lethality, where the combination of a genetic deficiency (BRCA mutation) and a pharmacological intervention (PARP inhibition) leads to cell death specifically in cancer cells, while having less impact on normal cells with intact DNA repair mechanisms.

Clinical Applications

Talazoparib tosylate has received regulatory approval for specific cancer indications and continues to be investigated for additional applications.

Approved Indications

Currently, talazoparib tosylate is approved for use in:

  • BRCA-mutated breast cancer

  • HRR-mutated prostate cancer

The compound has a total of 3 approved and 4 investigational indications, with clinical trials reaching phase IV across various cancer types .

Ongoing Clinical Research

Research continues to explore additional applications for talazoparib tosylate. One notable ongoing investigation is its use as monotherapy in PALB2 mutation-associated advanced breast cancer .

Table 4: Key Inclusion Criteria for Talazoparib Monotherapy Trial in PALB2-Mutated Breast Cancer

CriteriaRequirements
Cancer TypeHistologically confirmed metastatic or recurrent HER2 negative breast cancer
Genetic ProfileDeleterious or suspected deleterious mutation in PALB2
Patient DemographicsWomen and men ≥ 18 years of age
Performance StatusECOG performance status of 0 to 2
Disease MeasurementMeasurable disease per RECIST v1.1
Prior TreatmentNo evidence of progression on platinum or within 8 weeks of last platinum dose
Hematologic FunctionANC ≥ 1,500 cells/μL; Hemoglobin ≥ 9.0 g/dL; Platelets ≥ 100,000 cells/μL
Hepatic FunctionBilirubin ≤ 1.5 times ULN (exceptions for Gilbert's syndrome)

This ongoing clinical trial demonstrates the continuing exploration of talazoparib's efficacy in additional genetically defined patient populations .

Pharmacological Properties

The pharmacological profile of talazoparib tosylate influences its clinical application and administration.

Absorption and Distribution

Talazoparib tosylate is an orally bioavailable compound with specific absorption characteristics:

  • The compound demonstrates moderate permeability based on Caco-2 cell assay and human mass balance study data

  • It shows moderate apparent permeability (Papp) values with absorptive properties (apical to basolateral)

  • Despite relatively low aqueous solubility, it provides sufficient concentrations for therapeutic effect

Predicted Properties

Various computational and experimental methods have provided insights into talazoparib tosylate's properties:

Table 5: Predicted Pharmacological Properties

PropertyValueSource
Water Solubility0.101 mg/mLALOGPS
logP2.93ALOGPS
logP2.11Chemaxon
logS-3.6ALOGPS
pKa (Strongest Acidic)9.48Chemaxon
pKa (Strongest Basic)1.45Chemaxon
Physiological Charge0Chemaxon
Hydrogen Acceptor Count5Chemaxon
Hydrogen Donor Count2Chemaxon
Polar Surface Area84.2 ŲChemaxon
Rotatable Bond Count3Chemaxon

These properties contribute to understanding talazoparib tosylate's behavior in biological systems and its pharmaceutical formulation requirements .

Development History

The development of talazoparib tosylate represents a significant advancement in targeted cancer therapy, with several key milestones:

  • Development: Initially developed by Pfizer as a selective PARP inhibitor

  • FDA Approval: Received approval from the U.S. Food and Drug Administration in October 2018

  • EMA Approval: Approved by the European Medicines Agency in June 2019

  • Health Canada Approval: Received approval in September 2020

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator